N-(4-chloro-3-fluorophenyl)oxan-4-amine
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Overview
Description
N-(4-chloro-3-fluorophenyl)oxan-4-amine is a chemical compound characterized by its unique structure, which includes a chloro and fluoro substituent on the phenyl ring and an oxan-4-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-fluorophenyl)oxan-4-amine typically involves the reaction of 4-chloro-3-fluoroaniline with an appropriate oxan-4-one derivative under acidic or basic conditions. The reaction can be facilitated by using reagents such as acetic anhydride or other activating agents to form the amide bond.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-3-fluorophenyl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group, if present, to an amine.
Substitution: Substitution reactions can occur at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(4-chloro-3-fluorophenyl)oxan-4-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a precursor for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(4-chloro-3-fluorophenyl)oxan-4-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)oxan-4-amine
N-(4-chloro-2-fluorophenyl)oxan-4-amine
N-(3-chloro-2-fluorophenyl)oxan-4-amine
Uniqueness: N-(4-chloro-3-fluorophenyl)oxan-4-amine is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in its chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloro-3-fluorophenyl)oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-10-2-1-9(7-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWCGZLMVAWBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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